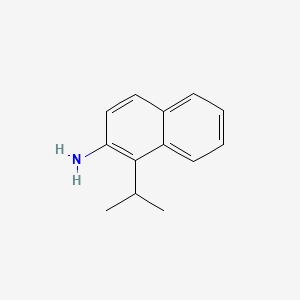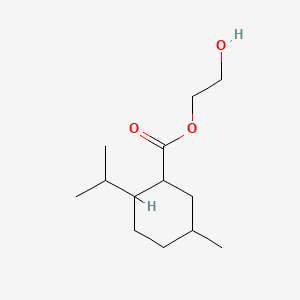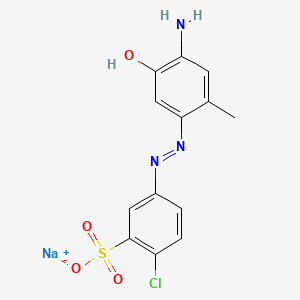
20-Dihydro-20-O-phenyl macrocin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
20-Dihydro-20-O-phenyl macrocin is a derivative of the macrolide antibiotic macrocin. Macrolides are a class of antibiotics characterized by their large macrocyclic lactone rings. These compounds are known for their effectiveness against a variety of bacterial infections, particularly those caused by gram-positive bacteria. The modification at the C-20 position with a phenyl group enhances its antibacterial properties and broadens its spectrum of activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 20-Dihydro-20-O-phenyl macrocin typically involves the modification of the parent compound, macrocin. The process begins with the reduction of macrocin to 20-dihydro macrocin, followed by the introduction of a phenyl group at the C-20 position. This can be achieved through a series of chemical reactions, including hydrogenation and phenylation, under controlled conditions. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of biocatalysts and fermentation processes may also be explored to enhance the production efficiency and reduce costs .
化学反应分析
Types of Reactions
20-Dihydro-20-O-phenyl macrocin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the macrocyclic ring or the phenyl group.
Substitution: The phenyl group at the C-20 position can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains to identify potential new antibiotics .
科学研究应用
20-Dihydro-20-O-phenyl macrocin has several scientific research applications:
Chemistry: It is used as a model compound for studying macrolide synthesis and modification.
Biology: The compound is studied for its antibacterial properties and its mechanism of action against bacterial cells.
Medicine: Research focuses on its potential as a new antibiotic for treating resistant bacterial infections.
Industry: It is explored for use in veterinary medicine and as a feed additive to promote animal health
作用机制
The mechanism of action of 20-Dihydro-20-O-phenyl macrocin involves binding to the bacterial ribosome, inhibiting protein synthesis. This binding prevents the elongation of the peptide chain, leading to the death of the bacterial cell. The phenyl group at the C-20 position enhances its binding affinity and broadens its spectrum of activity against various bacterial strains .
相似化合物的比较
Similar Compounds
Tylosin: Another macrolide antibiotic with a similar structure but different modifications.
Desmycosin: A derivative of tylosin with modifications at different positions.
Lactenocin: Another macrolide with a similar macrocyclic ring structure
Uniqueness
20-Dihydro-20-O-phenyl macrocin is unique due to the phenyl group at the C-20 position, which enhances its antibacterial properties and broadens its spectrum of activity. This modification makes it more effective against resistant bacterial strains compared to its counterparts .
属性
CAS 编号 |
91662-23-6 |
|---|---|
分子式 |
C52H83NO17 |
分子量 |
994.2 g/mol |
IUPAC 名称 |
(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5R,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-7-(2-phenoxyethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione |
InChI |
InChI=1S/C52H83NO17/c1-13-39-35(27-64-51-48(62-12)47(61-11)43(57)31(5)66-51)23-28(2)19-20-37(54)29(3)24-34(21-22-63-36-17-15-14-16-18-36)45(30(4)38(55)25-40(56)68-39)70-50-44(58)42(53(9)10)46(32(6)67-50)69-41-26-52(8,60)49(59)33(7)65-41/h14-20,23,29-35,38-39,41-51,55,57-60H,13,21-22,24-27H2,1-12H3/b20-19+,28-23+/t29-,30+,31-,32-,33+,34+,35-,38-,39-,41+,42-,43-,44-,45-,46+,47-,48-,49+,50+,51?,52-/m1/s1 |
InChI 键 |
XCXVEDQZWPFTRN-PBKRHZJDSA-N |
手性 SMILES |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CCOC4=CC=CC=C4)C)\C)COC5[C@@H]([C@@H]([C@@H]([C@H](O5)C)O)OC)OC |
规范 SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CCOC4=CC=CC=C4)C)C)COC5C(C(C(C(O5)C)O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


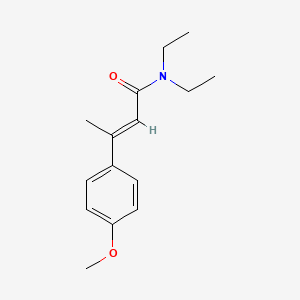
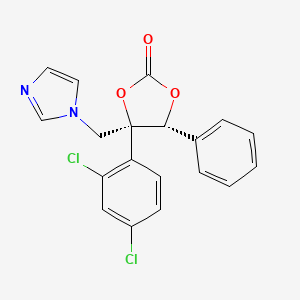
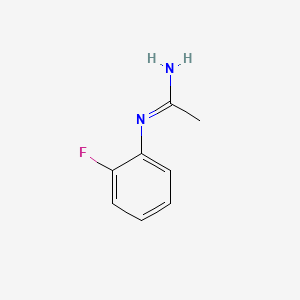
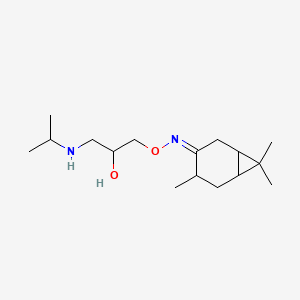

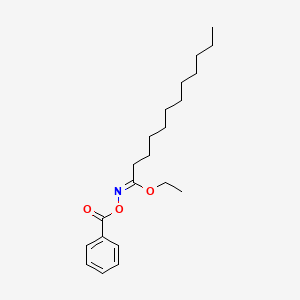
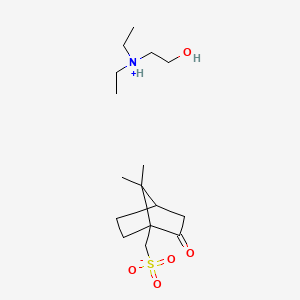


![5-[(3-Methoxypropyl)amino]-8-[(2-methyl-4-nitrophenyl)azo]-1-naphthol](/img/structure/B12686955.png)
